Cas no 2171372-89-5 ((1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)

(1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
- 2171372-89-5
- EN300-1570966
- EN300-1544076
- (1s,4s)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
- (1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
- EN300-1519902
- 2171375-87-2
- 2172207-53-1
-
- インチ: 1S/C28H34N2O5/c1-2-19(15-16-26(31)29-20-13-11-18(12-14-20)27(32)33)30-28(34)35-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-10,18-20,25H,2,11-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: SIZZCXLBQIUUPF-UHFFFAOYSA-N
- SMILES: OC(C1CCC(CC1)NC(CCC(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- 精确分子量: 478.24677219g/mol
- 同位素质量: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 713
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 105Ų
(1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1544076-0.1g |
(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171372-89-5 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1544076-10.0g |
(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171372-89-5 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1544076-0.5g |
(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171372-89-5 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1544076-5000mg |
(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171372-89-5 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1544076-5.0g |
(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171372-89-5 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1544076-100mg |
(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171372-89-5 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1544076-10000mg |
(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171372-89-5 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1544076-0.05g |
(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171372-89-5 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1544076-2.5g |
(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171372-89-5 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1544076-250mg |
(1r,4r)-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171372-89-5 | 250mg |
$3099.0 | 2023-09-25 |
(1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 関連文献
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
(1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acidに関する追加情報
Comprehensive Analysis of (1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid (CAS No. 2171372-89-5) in Modern Pharmaceutical Research
The compound (1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid (CAS No. 2171372-89-5) has garnered significant attention in the field of peptide synthesis and medicinal chemistry. Its unique structural features, including the Fmoc-protected amino group and cyclohexane carboxylic acid backbone, make it a versatile building block for drug discovery. Researchers are increasingly exploring its applications in targeted drug delivery systems, particularly in the development of peptide-based therapeutics for chronic diseases.
One of the most searched questions in scientific databases revolves around "Fmoc-amino acid derivatives and their role in solid-phase peptide synthesis (SPPS)." This compound addresses this demand perfectly, as its Fmoc-protected amine group ensures compatibility with standard SPPS protocols. The cyclohexane ring provides conformational rigidity, a property highly sought after in the design of bioactive peptides with improved metabolic stability—a hot topic in AI-driven drug design platforms.
Recent studies highlight the growing importance of carboxylic acid-functionalized cyclohexanes in creating prodrugs with enhanced bioavailability. The CAS No. 2171372-89-5 material exhibits optimal lipophilicity (LogP) for blood-brain barrier penetration, sparking interest in neurological disorder research. This aligns with trending searches about "blood-brain barrier shuttle peptides" in academic literature and patent filings.
The hexanamide linker in this compound provides exceptional spatial flexibility for conjugating payloads in antibody-drug conjugates (ADCs)—a billion-dollar market segment. Pharmaceutical companies are actively investigating such spacer molecules to optimize the therapeutic index of next-generation ADCs. Analytical techniques like HPLC-MS and NMR spectroscopy confirm the compound's high purity (>98%), meeting stringent requirements for GMP manufacturing.
In the context of green chemistry initiatives, this compound's synthetic pathway has been optimized to reduce hazardous byproducts. The Fmoc deprotection process utilizes environmentally benign piperidine alternatives, addressing another frequent query about "sustainable peptide synthesis methods." These advancements position CAS No. 2171372-89-5 as a future-proof intermediate for bioconjugation applications.
Thermodynamic studies reveal that the trans-cyclohexane conformation significantly enhances binding affinity to G-protein coupled receptors (GPCRs). This molecular characteristic explains the compound's growing popularity in high-throughput screening libraries for diabetes and obesity targets—areas receiving massive R&D investment. The carboxylic acid moiety further enables facile salt formation, improving solubility profiles for formulation development.
With the rise of machine learning in molecular design, this compound's structural fingerprints are being incorporated into generative chemistry algorithms. Its balanced molecular weight (MW 466.53 g/mol) and rotatable bond count make it an ideal reference compound for training AI-based drug discovery models. These applications directly respond to trending searches about "AI-optimized chemical libraries."
Stability studies under ICH guidelines demonstrate that the crystalline form of this compound maintains integrity at 25°C/60% RH for over 24 months. Such data is crucial for pharmaceutical developers querying "long-term stability of peptide intermediates." The material's melting point (198-202°C) and chiral purity (>99% ee) further validate its suitability for scalable production.
Emerging applications in PET tracer development utilize the compound's aminohexanoic acid segment for radiofluorination. This addresses another hot topic in medicinal chemistry forums: "versatile scaffolds for molecular imaging probes." The orthogonal protection strategy (Fmoc/COOH) allows sequential functionalization—a key requirement in theranostic agent development.
As the pharmaceutical industry shifts toward continuous manufacturing, the flow chemistry compatibility of this compound is being actively investigated. Early results show excellent conversion rates in microreactor systems, responding to frequent queries about "peptide intermediate synthesis automation." These advancements position CAS No. 2171372-89-5 at the forefront of Industry 4.0 pharmaceutical production.
2171372-89-5 ((1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid) Related Products
- 2172043-19-3(2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid)
- 2680750-36-9(2-{(tert-butoxy)carbonyl(3-methoxyphenyl)amino}-1,3-thiazole-5-carboxylic acid)
- 2877637-75-5(1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide)
- 946298-93-7(1-(2-methoxyphenyl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea)
- 1898169-06-6(1-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine)
- 2229636-92-2(tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate)
- 1980023-96-8((1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine)
- 2763993-17-3(3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid)
- 2138190-94-8(Pyrimidine, 4-(difluoromethyl)-6-methyl-2-(1-piperazinylmethyl)-)
- 1249758-51-7(2-bromo-1-(cyclohexyloxy)ethylbenzene)




